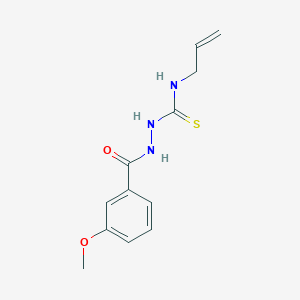

N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

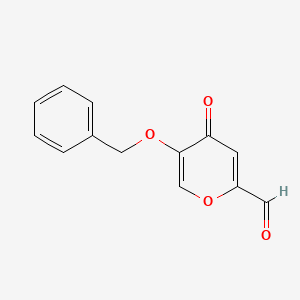

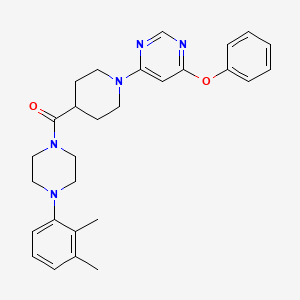

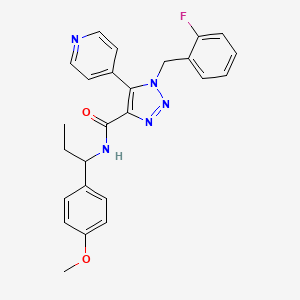

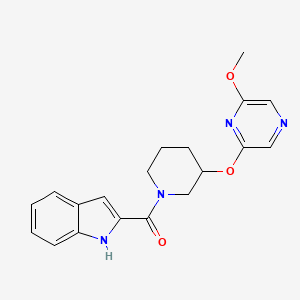

“N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide” is a chemical compound with the CAS Number: 299923-31-2 . It has a molecular weight of 265.34 . The IUPAC name for this compound is this compound .

Physical and Chemical Properties The InChI Code for this compound is 1S/C12H15N3O2S/c1-3-7-13-12(18)15-14-11(16)9-5-4-6-10(8-9)17-2/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,18) . The compound should be stored in a refrigerated environment .

Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complexes for Chemotherapy Applications

One notable application involves the synthesis and characterization of dioxomolybdenum(VI) complexes, which include compounds structurally related to N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide. These complexes have been studied for their potential in chemotherapy, demonstrating pronounced activity against human colorectal cell lines, with greater efficacy than the standard reference drug 5-fluorouracil (Hussein et al., 2015).

Development of Fluorescent Chemosensors

Another significant application is the development of fluorescent chemosensors for the selective detection of bioactive ions such as Zn2+ and Mg2+. These chemosensors, based on derivatives of this compound, have demonstrated high specificity and sensitivity, along with successful application in live cell monitoring (Patil et al., 2018).

Applications in Catalysis

Research into the catalytic properties of compounds structurally related to this compound has also been conducted. Studies have shown their effectiveness in catalytic processes such as hydroformylation, offering high activities and selectivities under mild conditions. This highlights their potential in industrial applications where efficient and selective catalysts are crucial (Clark et al., 2005).

Antimicrobial and Anticancer Properties

Further research has focused on the antimicrobial and anticancer properties of thiazole derivatives synthesized from reactions involving compounds similar to this compound. These studies have identified compounds with significant efficacy against various bacterial strains and cancer cell lines, indicating their potential as novel therapeutic agents (Al-Mutabagani et al., 2021).

Corrosion Inhibition

Another area of application is in the field of corrosion inhibition, where derivatives of this compound have been explored as inhibitors for mild steel in acidic environments. These studies have shown that such compounds can significantly reduce the rate of steel corrosion, suggesting their utility in protecting industrial materials (Ferkous et al., 2020).

Eigenschaften

IUPAC Name |

1-[(3-methoxybenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-3-7-13-12(18)15-14-11(16)9-5-4-6-10(8-9)17-2/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOZPABCKRRCKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC(=S)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2663227.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)